molecular formula C10H10N2O2S B1587676 5-(Hydroxymethyl)-3-phenyl-2-thioxoimidazolidin-4-one CAS No. 5789-22-0

5-(Hydroxymethyl)-3-phenyl-2-thioxoimidazolidin-4-one

Cat. No. B1587676
CAS RN: 5789-22-0
M. Wt: 222.27 g/mol
InChI Key: HRXXSWPUYDARQL-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-3-phenyl-2-thioxoimidazolidin-4-one is an organic compound . It is a white low-melting solid, highly soluble in both water and organic solvents . The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .


Synthesis Analysis

The synthesis of 5-(Hydroxymethyl)-3-phenyl-2-thioxoimidazolidin-4-one involves the dehydration of renewable carbohydrates (typically glucose/fructose-based monosaccharides, oligosaccharides, and polysaccharides) . Some useful compounds, such as 2,5-furandimethanol (FDM), 2,5-dimethylfuran (DMF) and 2,5-dimethyltetrahydrofuran (DMTHF), have been synthesized by reduction of this compound .


Molecular Structure Analysis

The molecular structure of 5-(Hydroxymethyl)-3-phenyl-2-thioxoimidazolidin-4-one consists of a furan ring, containing both aldehyde and alcohol functional groups . The structure determination shows that it forms a 1:1 crystal in the Orthorhombic Pbca space group .


Chemical Reactions Analysis

The chemical reactions of 5-(Hydroxymethyl)-3-phenyl-2-thioxoimidazolidin-4-one involve either a ring-opening mechanism and/or substitution at the α or β position via nucleophilic attack . The addition of DMSO as a co-solvent leads to significant changes in the FTIR spectra of humins .


Physical And Chemical Properties Analysis

5-(Hydroxymethyl)-3-phenyl-2-thioxoimidazolidin-4-one is a white low-melting solid . It has a molar mass of 126.111 g·mol−1, a density of 1.29 g/cm3, a melting point of 30 to 34 °C, and a boiling point of 114 to 116 °C .

Scientific Research Applications

Synthesis and Characterization

  • Design and Synthesis : The derivatives of 3-phenyl-2-thioxoimidazolidin-4-one have been synthesized and characterized, revealing their potential as antitumor agents among other pharmacological properties. These derivatives were thoroughly characterized using spectroscopic techniques and molecular docking studies to predict their interactions with the estrogen receptor, demonstrating their potential in drug discovery, especially for breast cancer treatment (Vanitha et al., 2021).

Chemical Properties and Reactions

  • Electrochemical Investigation : The compound and its complexes with transition metals like CoII, NiII, and CuII have been studied for their electrochemical behavior. These studies provide insights into the compound's chemical properties and potential applications in developing new materials or catalysts (Beloglazkina et al., 2007).

Pharmacological Potential

  • Antibacterial and Antifungal Activities : New imidazolidinone derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds showed significant activities, indicating their potential as lead compounds for developing new antimicrobial agents (Ammar et al., 2016).

Agricultural Applications

  • Herbicidal Activity : Novel 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters have been synthesized and demonstrated good herbicidal activity against various plants. This indicates the compound's potential use in developing new herbicides for agricultural applications (Han et al., 2011).

Safety And Hazards

5-(Hydroxymethyl)-3-phenyl-2-thioxoimidazolidin-4-one is classified as a combustible liquid . It may cause skin irritation, serious eye irritation, respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

The future directions for 5-(Hydroxymethyl)-3-phenyl-2-thioxoimidazolidin-4-one include its use as a versatile platform molecule in the production of biomass-derived intermediates . It has been considered as a promising diol and can be further converted towards fine chemicals, liquid fuels, and polymer materials .

properties

IUPAC Name

5-(hydroxymethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c13-6-8-9(14)12(10(15)11-8)7-4-2-1-3-5-7/h1-5,8,13H,6H2,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXXSWPUYDARQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101213360
Record name 5-(Hydroxymethyl)-3-phenyl-2-thioxo-4-imidazolidinone
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Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Hydroxymethyl)-3-phenyl-2-thioxoimidazolidin-4-one

CAS RN

5789-22-0
Record name 5-(Hydroxymethyl)-3-phenyl-2-thioxo-4-imidazolidinone
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Record name 5-(Hydroxymethyl)-3-phenyl-2-thioxoimidazolidin-4-one
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Record name 5-(Hydroxymethyl)-3-phenyl-2-thioxo-4-imidazolidinone
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Record name 5-(hydroxymethyl)-3-phenyl-2-thioxoimidazolidin-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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